

Cy7.5 NHS Ester: A Technical Guide to Spectral Properties and Applications

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Compound of Interest

Compound Name: Cy7.5 NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the spectral properties and applications of **Cy7.5 NHS ester**, a near-infrared (NIR) fluorescent dye. This guide is intended for researchers, scientists, and drug development professionals utilizing fluorescent labeling techniques for *in vivo* imaging, targeted therapies, and other advanced applications.

Core Spectral and Physical Properties

Cy7.5 NHS ester is a reactive dye widely used for labeling primary amines on biomolecules such as proteins, antibodies, and peptides.[1][2] Its fluorescence in the near-infrared spectrum makes it particularly valuable for *in vivo* imaging, as light in this range experiences reduced absorption and scattering by biological tissues, allowing for deeper tissue penetration and a higher signal-to-background ratio.[3][4]

The key spectral and physical characteristics of **Cy7.5 NHS ester** and its sulfo- counterpart are summarized in the table below. The non-sulfonated form is soluble in organic solvents like DMSO and DMF, while the sulfonated version offers improved water solubility.[1][5]

Property	Cy7.5 NHS Ester (non-sulfonated)	sulfo-Cyanine7.5 NHS ester	Reference(s)
Excitation Maximum (λ_{ex})	~788 nm	~778 nm	[1][5][6][7]
Emission Maximum (λ_{em})	~808 nm	~797 nm	[1][5][6][7]
Molar Extinction Coeff.	$\sim 223,000 \text{ cm}^{-1}\text{M}^{-1}$	$\sim 222,000 \text{ cm}^{-1}\text{M}^{-1}$	[1][4][5][7]
Quantum Yield (Φ)	~0.10	~0.21	[7][8]
Solubility	DMSO, DMF, Dichloromethane	Water, DMF, DMSO	[1][5][9]

Experimental Protocols: Biomolecule Labeling with Cy7.5 NHS Ester

The following protocols provide a detailed methodology for the covalent labeling of proteins (e.g., antibodies) with **Cy7.5 NHS ester**.

Preparation of the Protein Solution

Successful conjugation requires the protein to be in an amine-free buffer.

- **Buffer Exchange:** If the protein is in a buffer containing primary amines (e.g., Tris) or ammonium salts, it must be exchanged into an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[3][10] This can be accomplished through dialysis or by using a desalting spin column.[3]
- **Concentration Adjustment:** The protein concentration should be adjusted to 2-10 mg/mL in the amine-free buffer.[11][12] Higher concentrations can improve labeling efficiency.[3]
- **pH Adjustment:** For the labeling reaction, the pH of the protein solution should be raised to 8.3-8.5.[3][13] This is typically achieved by adding a calculated volume of 1 M sodium bicarbonate buffer.[3]

Preparation of the Cy7.5 NHS Ester Stock Solution

Cy7.5 NHS ester is sensitive to moisture and should be handled accordingly.

- Equilibration: Allow the vial of **Cy7.5 NHS ester** to warm to room temperature before opening to prevent condensation.[3]
- Dissolution: Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[2][3] This stock solution should be prepared fresh for each labeling reaction.[3]

Conjugation Reaction

- Molar Ratio Calculation: The optimal molar ratio of dye to protein is crucial and should be determined empirically for each specific protein.[10] A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[3]
- Reaction Initiation: Slowly add the calculated volume of the **Cy7.5 NHS ester** stock solution to the pH-adjusted protein solution while gently vortexing.[3]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3] For some applications, the incubation can be extended to overnight at 4°C.[10]

Purification of the Labeled Conjugate

It is essential to remove any unconjugated dye from the labeled protein.

- Size-Exclusion Chromatography: A common method for purification is to use a size-exclusion column, such as a Sephadex G-25 spin column.[11] The reaction mixture is loaded onto the column, and the labeled protein is eluted with PBS.[11]
- Dialysis: Dialysis can also be used to remove small, unconjugated dye molecules.[14]

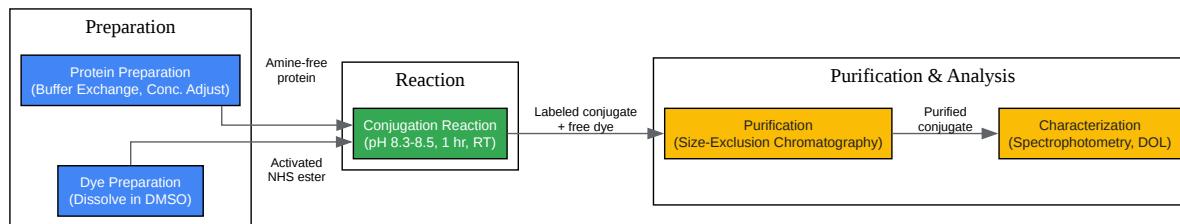
Characterization of the Conjugate

- Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[3] This is done by measuring

the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~788 nm for Cy7.5).[3]

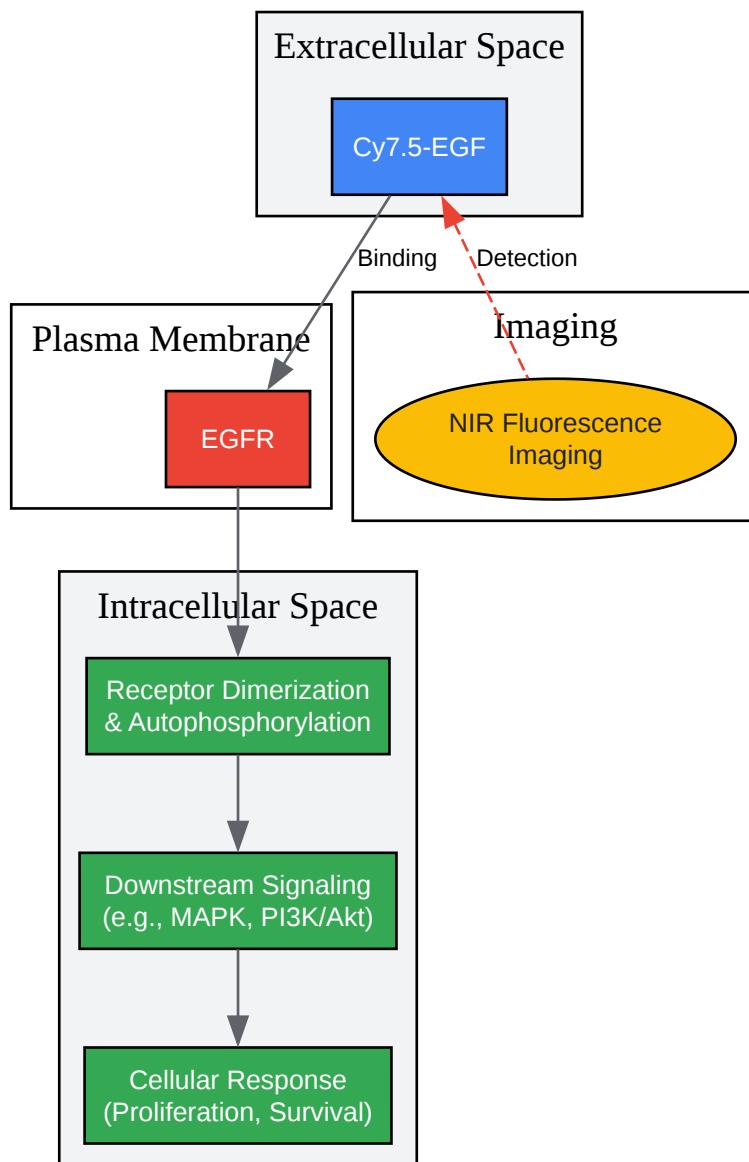
Visualizing Applications: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for protein labeling and a relevant signaling pathway where Cy7.5-labeled molecules are applied.



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Caption: Experimental workflow for protein conjugation with **Cy7.5 NHS ester**.



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Caption: Targeting the EGFR signaling pathway with a Cy7.5-labeled ligand for NIR imaging.

In the context of cancer research, **Cy7.5 NHS ester** is frequently used to label targeting moieties such as Epidermal Growth Factor (EGF) or Vascular Endothelial Growth Factor (VEGF).^{[5][6]} Labeling EGF with Cy7.5 allows for the visualization of Epidermal Growth Factor Receptor (EGFR) expression and signaling in tumors.^[5] Overexpression of EGFR is a hallmark of various cancers, and its signaling pathway is a key target for therapies.^{[15][16]} Similarly, Cy7.5-labeled VEGF can be used to image tumor angiogenesis by targeting VEGF receptors.

[6] The ability to non-invasively monitor these pathways provides valuable insights into tumor biology and the efficacy of targeted treatments.[5][8]

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